molecular formula C6H4BrF3N2O2 B2571871 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid CAS No. 497833-03-1

4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B2571871
CAS RN: 497833-03-1
M. Wt: 273.009
InChI Key: OGEIDVTXLPLSCO-UHFFFAOYSA-N
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Description

“4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid” is a chemical compound with the molecular formula C5H4BrF3N2. It has an average mass of 228.998 Da and a mono-isotopic mass of 227.950989 Da .


Synthesis Analysis

The synthesis of this compound has been studied in the past. An improved synthesis technology of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, which is an important intermediate of pesticides, was reported . The introduction of the functional group at the 4th position of 1-methyl-5-(trifluoromethyl)-1H-pyrazole was illustrated by the optimized synthesis of the corresponding aldehyde and acid based on the Br–Li exchange in an appropriate bromide .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The ring is substituted at the 1-position with a methyl group, at the 4-position with a bromo group, and at the 5-position with a trifluoromethyl group .


Physical And Chemical Properties Analysis

This compound has a boiling point of 200.4±35.0℃ (760 Torr) and a density of 1.82±0.1 g/cm3 (20 ºC 760 Torr). Its flash point is 75.0±25.9℃ .

Scientific Research Applications

1. Organometallic Methods and Functionalization

4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid demonstrates notable flexibility in organometallic chemistry. It undergoes deprotonation and subsequent carboxylation at specific positions depending on the choice of reagent. This compound, along with similar pyrazoles, shows selective reactivity with various organometallic and metal amide bases, allowing for targeted functionalization at different positions of the heterocyclic or aromatic ring (Schlosser, Volle, Leroux, & Schenk, 2002).

2. Synthesis and Antifungal Activity

A related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, shows significant potential in antifungal applications. Its derivatives display moderate to excellent activities against various phytopathogenic fungi, suggesting the utility of the trifluoromethyl pyrazole framework in developing new antifungal agents (Du, Tian, Yang, Li, Li, Jia, Che, Wang, & Qin, 2015).

3. Library of Pyrazole Derivatives for Biological Screening

The synthesis of a large library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides offers a wide range of compounds for biological screening. Some compounds in this library were found to be toxic to C. elegans, indicating potential biological activities that could be harnessed for various applications (Donohue, Michelotti, Reader, Reader, Stirling, & Tice, 2002).

4. Crystal Structure and Spectral Investigations

Studies focusing on structural and spectral properties of related pyrazole carboxylic acids provide insights into their molecular geometry and electronic transitions. Such investigations are crucial for understanding the fundamental properties of these compounds, which can influence their reactivity and potential applications (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).

5. Synthesis of Diverse Derivatives

The flexibility of the pyrazole framework allows for the synthesis of a variety of derivatives. For example, bromination and subsequent reactions can lead to the formation of different substituted pyrazoles, highlighting the adaptability of these compounds for various synthetic routes (Khan, Maharvi, Choudhary, Rahman, & Perveen, 2005).

Safety and Hazards

The safety data sheet for this compound indicates that it may cause skin irritation, eye irritation, and respiratory irritation. It may also be harmful if swallowed. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

4-bromo-1-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2O2/c1-12-4(6(8,9)10)2(7)3(11-12)5(13)14/h1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEIDVTXLPLSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(=O)O)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

497833-03-1
Record name 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
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